Azepane-3-carboxylic acid

Overview

Description

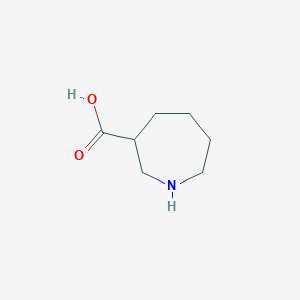

Azepane-3-carboxylic acid is a seven-membered heterocyclic compound containing a nitrogen atom It is a derivative of azepane, which is a saturated analog of azepine

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexamethylene diamine with carbon dioxide can yield azepane, which can then be carboxylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the cyclization and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azepane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce azepane derivatives with varying degrees of saturation.

Scientific Research Applications

Azepane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which azepane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Azepane: A saturated analog of azepane-3-carboxylic acid, lacking the carboxyl group.

Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.

Thiepane: A sulfur-containing analog of azepane.

Uniqueness: this compound is unique due to the presence of both a nitrogen atom and a carboxyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Azepane-3-carboxylic acid is a seven-membered heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by a nitrogen atom within its cyclic structure and a carboxylic acid functional group at the third position. This unique configuration contributes to its reactivity and biological interactions. The compound is synthesized through various methods, which affect its yield and purity, making it a versatile building block in organic chemistry and pharmaceuticals .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The carboxylic acid group allows for hydrogen bonding with enzyme active sites, potentially inhibiting their activity.

- Receptor Interaction : The azepane ring structure enhances binding affinity to specific receptors, influencing various signaling pathways.

- DNA Binding : Some derivatives of azepane compounds have shown the ability to interact with DNA, suggesting potential applications in anticancer therapies .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antidiabetic Properties : Certain derivatives have been shown to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism .

- Anticancer Activity : Research indicates that azepane derivatives can selectively induce cytotoxicity in cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against leukemia and colon cancer cell lines .

- Antimicrobial Effects : The compound has been evaluated for its potential as an antimicrobial agent, showing efficacy against various pathogens .

Case Study 1: Antitumor Activity

A study assessed the cytotoxic effects of azepano derivatives on human cancer cell lines using the sulforhodamine B assay. Notably, azepanoallobetulinic acid amide demonstrated selective cytotoxicity with GI50 values ranging from 5.16 to 9.56 µM across different cell lines (K-562, HT29, OVCAR-4) .

| Cell Line | GI50 (µM) | Selectivity Index |

|---|---|---|

| K-562 (Leukemia) | 5.16 | 9.56 |

| HT29 (Colon) | 9.56 | 5.93 |

| OVCAR-4 (Ovarian) | 7.34 | 6.78 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, azepane derivatives were evaluated for their ability to inhibit butyrylcholinesterase and alpha-glucosidase. The results indicated that modifications at the carboxyl group could enhance inhibitory potency against these enzymes .

Applications in Scientific Research

This compound has significant applications across various fields:

- Pharmaceutical Development : It serves as a precursor for synthesizing novel drugs targeting metabolic disorders and cancers.

- Biochemical Studies : Used in studying enzyme mechanisms and receptor-ligand interactions.

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Azepane-3-carboxylic acid, and how do reaction conditions influence yield optimization?

this compound is typically synthesized via cyclization reactions of linear precursors, such as amino acids or lactam intermediates. Key methods include:

- Ring-closing metathesis using Grubbs catalysts under inert atmospheres.

- Lactamization of ε-amino carboxylic acids under acidic or basic conditions. Yield optimization depends on temperature control (e.g., 60–100°C for lactamization), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% for palladium-catalyzed reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers validate its structure?

- NMR Spectroscopy :

- ¹H NMR : A singlet for the carboxylic proton (δ 10–12 ppm) and multiplet signals for the azepane ring protons (δ 1.5–3.5 ppm).

- ¹³C NMR : A carbonyl carbon signal at δ 170–175 ppm.

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and N-H stretch (if protonated) at ~3300 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (C₆H₁₁NO₂: 129.16 g/mol). Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store in a cool, dry environment (<25°C) away from oxidizers.

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

- Systematic Replication : Reproduce experiments under standardized conditions (pH, temperature, solvent systems).

- Analytical Cross-Validation : Use multiple techniques (e.g., potentiometric titration for pKa, HPLC for purity).

- Literature Meta-Analysis : Compare datasets from peer-reviewed journals (avoiding non-academic sources) to identify outliers or methodological discrepancies .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Model reaction pathways to identify transition states and activation energies.

- Molecular Dynamics (MD) Simulations : Predict solvent effects and conformational stability.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can ecological risks of this compound be assessed when toxicity and biodegradability data are unavailable?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., piperidine-3-carboxylic acid) to estimate toxicity thresholds.

- QSAR Models : Apply quantitative structure-activity relationship tools (e.g., EPA’s ECOSAR) to predict ecotoxicological endpoints.

- Microcosm Studies : Conduct lab-scale biodegradation assays under aerobic/anaerobic conditions to evaluate persistence .

Q. What experimental designs are recommended for investigating this compound’s role in modulating biological targets (e.g., enzymes, receptors)?

- Dose-Response Assays : Test compound efficacy across a concentration range (e.g., 1 nM–100 µM) using fluorometric or calorimetric methods.

- Competitive Binding Studies : Employ radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity constants (Kd).

- In Silico Screening : Pre-screen against protein databases (PDB) to prioritize high-probability targets .

Q. Data Contradiction and Methodological Rigor

Q. How should researchers address inconsistencies in this compound’s reported bioactivity across cell-based assays?

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Positive/Negative Controls : Include reference compounds (e.g., known agonists/antagonists) to validate assay sensitivity.

- Statistical Power Analysis : Ensure sample sizes (n ≥ 3) and use ANOVA with post-hoc tests to assess significance .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and purification steps.

- Open-Source Data Sharing : Publish raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.

- Collaborative Validation : Partner with independent labs to replicate key findings .

Q. Ethical and Literature-Based Considerations

Q. How can researchers ethically navigate gaps in this compound’s safety data for in vivo studies?

- Preclinical Toxicity Screening : Conduct acute toxicity tests in model organisms (e.g., zebrafish) before mammalian studies.

- Institutional Review Board (IRB) Approval : Submit detailed risk assessments and mitigation plans.

- Transparent Reporting : Disclose limitations in publications and avoid extrapolating beyond experimental evidence .

Properties

IUPAC Name |

azepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCWXFLBYQNTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541337 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77974-81-3 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.